molecular formula C17H23N3O B2919629 2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide CAS No. 695169-96-1

2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide

Cat. No. B2919629
CAS RN: 695169-96-1
M. Wt: 285.391
InChI Key: XPJWRZBIZQIYKQ-UHFFFAOYSA-N
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Description

2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide is a chemical compound that belongs to the class of benzimidazole derivatives. It is commonly known as BIM-1 or MLN4924. This compound has gained significant attention in the scientific community due to its potential as an anticancer drug.

Mechanism Of Action

The mechanism of action of 2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide involves the inhibition of NAE, which leads to the accumulation of NEDD8 conjugates and activation of the CRL complex. The CRL complex is responsible for the degradation of various proteins that are involved in cell cycle progression, DNA repair, and survival of cancer cells. The activation of the CRL complex by 2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide leads to the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects:
2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of various cancer cell lines such as breast cancer, prostate cancer, and leukemia. It has also been shown to induce apoptosis in cancer cells. In addition, 2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide has been shown to have anti-inflammatory effects and to decrease the expression of various pro-inflammatory cytokines.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide in lab experiments is its specificity for NAE inhibition. This compound has been shown to have minimal off-target effects, which makes it a valuable tool for studying the role of NAE in various cellular processes. However, one of the limitations of using 2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide in lab experiments is its poor solubility in water. This can make it difficult to prepare stock solutions and to administer the compound to cells in culture.

Future Directions

There are several future directions for the study of 2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide. One direction is to investigate the potential of this compound as a therapeutic agent for various types of cancer. Another direction is to study the role of NAE inhibition in other cellular processes such as DNA repair and apoptosis. Additionally, there is a need to develop more efficient synthesis methods for 2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide and to improve its solubility in water for use in lab experiments. Overall, 2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide has shown great potential as an anticancer drug and as a tool for studying the role of NAE in cellular processes.

Synthesis Methods

The synthesis method for 2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide involves the reaction of 2-methylbenzimidazole with 2-methylprop-2-en-1-ol in the presence of a base such as sodium hydride. The resulting intermediate is then reacted with N-(2-bromoethyl)-2-methylpropanamide to yield the final product. This synthesis method has been optimized to yield high purity and high yield of the final product.

Scientific Research Applications

2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide has been extensively studied for its potential as an anticancer drug. It has been shown to inhibit the activity of NEDD8-activating enzyme (NAE), which is responsible for the activation of the NEDD8 protein. NEDD8 is involved in the regulation of various cellular processes such as DNA repair, cell cycle progression, and apoptosis. Inhibition of NAE by 2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide leads to the accumulation of NEDD8 conjugates, which results in the activation of the cullin-RING E3 ubiquitin ligase (CRL) complex. Activation of the CRL complex leads to the degradation of various proteins that are involved in cell cycle progression, DNA repair, and survival of cancer cells.

properties

IUPAC Name

2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O/c1-12(2)11-20-15-8-6-5-7-14(15)19-16(20)9-10-18-17(21)13(3)4/h5-8,13H,1,9-11H2,2-4H3,(H,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XPJWRZBIZQIYKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(=O)NCCC1=NC2=CC=CC=C2N1CC(=C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-methyl-N-[2-[1-(2-methylprop-2-enyl)benzimidazol-2-yl]ethyl]propanamide

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